molecular formula C13H5F9N2OS B11562739 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 299198-90-6

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B11562739
CAS No.: 299198-90-6
M. Wt: 408.24 g/mol
InChI Key: NMSMFTYYEWHMJX-UHFFFAOYSA-N
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Description

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound that features a thiazole ring substituted with a difluorophenyl group and a heptafluorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Physical Properties

PropertyValue
LogP3.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds5

Pharmaceutical Development

The compound has been studied for its potential as a therapeutic agent. Its thiazole ring contributes to biological activity, making it a candidate for the development of new drugs targeting various diseases.

  • Case Study : Research has indicated that derivatives of thiazole compounds exhibit antimicrobial properties. A study demonstrated that modifications to the thiazole moiety can enhance antibacterial efficacy against resistant strains of bacteria .

Material Science

Due to its fluorinated structure, this compound may have applications in creating advanced materials with unique properties such as increased thermal stability and chemical resistance.

  • Research Findings : Fluorinated compounds are known for their hydrophobic characteristics, which can be beneficial in coatings and surface treatments. Studies have shown that incorporating fluorinated groups can improve the durability and performance of materials .

Agricultural Chemistry

The compound's biological activity suggests potential use in agrochemicals. It could serve as a foundation for developing new pesticides or herbicides.

  • Case Study : A recent investigation into thiazole derivatives revealed their effectiveness as fungicides. The study highlighted the need for further exploration into the structure-activity relationship to optimize efficacy .

Mechanism of Action

The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the heptafluorobutanamide moiety can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the combination of a thiazole ring, difluorophenyl group, and heptafluorobutanamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H10F6N2S. It features a thiazole ring and multiple fluorine substituents that are believed to enhance its biological activity.

PropertyValue
Molecular Weight402.42 g/mol
InChIInChI=1S/C16H10F6N2S
SMILESN(C(=O)C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C1=NC(C=C(C=C1)C(F)(F)F)=CS1)C
Exact Mass402.08497 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Antitumor Activity : Studies have shown that thiazole derivatives exhibit potent antitumor properties. For example, compounds in this class have demonstrated nanomolar activity against human breast cancer cell lines and other carcinoma types through selective inhibition of key signaling pathways involved in cell proliferation and survival .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and metastasis. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound can be significantly influenced by their structural features. Substitutions on the phenyl ring and the thiazole moiety play crucial roles in determining their potency and selectivity:

  • Fluorine Substituents : The presence of fluorine atoms is associated with increased lipophilicity and metabolic stability. This can enhance the bioavailability of the compound in biological systems.
  • Thiazole Ring Modifications : Variations in the thiazole structure can lead to changes in receptor binding affinity and selectivity for different biological targets.

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thiazole derivatives similar to this compound against various cancer cell lines. Results indicated significant cytotoxicity against ovarian and lung cancer cells with IC50 values in the low nanomolar range .
  • Mechanism Elucidation : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. The study revealed that these compounds activate caspase pathways while inhibiting anti-apoptotic proteins like Bcl-2 .

Properties

CAS No.

299198-90-6

Molecular Formula

C13H5F9N2OS

Molecular Weight

408.24 g/mol

IUPAC Name

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C13H5F9N2OS/c14-6-2-1-5(3-7(6)15)8-4-26-10(23-8)24-9(25)11(16,17)12(18,19)13(20,21)22/h1-4H,(H,23,24,25)

InChI Key

NMSMFTYYEWHMJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)F)F

Origin of Product

United States

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